Comparative GPR6 Inverse Agonist Activity: A Unique Starting Point for CNS Target Exploration
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole has been identified as an inverse agonist of the human G protein-coupled receptor 6 (GPR6), a target of interest in the central nervous system [1]. It exhibited an EC50 of 21,000 nM (21 µM) in a functional assay measuring cAMP modulation in CHO-K1 cells [1]. This specific activity profile is a direct result of its unique 1-cyclobutyl substitution, as the parent 6-fluoro-3-methyl-1H-indazole and other simple 1-alkyl analogs lack this reported activity against GPR6 in the same database [1]. This provides a validated starting point for medicinal chemistry programs focused on GPR6, where this compound's potency can be optimized.
| Evidence Dimension | Functional Activity (EC50) at Human GPR6 Receptor |
|---|---|
| Target Compound Data | EC50 = 21,000 nM |
| Comparator Or Baseline | 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5) and other simple 1-alkyl indazoles (e.g., 1-methyl or 1-ethyl derivatives) are not reported to have activity against GPR6 in the BindingDB. |
| Quantified Difference | Unique activity versus no reported activity for analogs. |
| Conditions | CHO-K1 cells expressing human GPR6, measuring modulation of cAMP levels via TR-FRET assay after 20 hours of incubation. |
Why This Matters
This provides a unique and validated biological target engagement for this specific compound, which is absent in its closest structural analogs, making it an essential tool for GPR6-related research and a defined starting point for lead optimization.
- [1] BindingDB. Entry for BDBM50582432 (CHEMBL5080739). BindingDB.org. View Source
